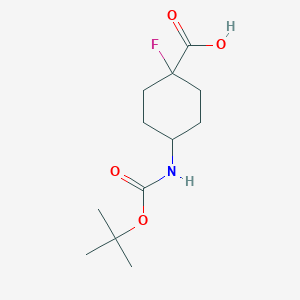

4-(tert-Butoxycarbonylamino)-1-fluoro-cyclohexanecarboxylic acid

Description

4-(tert-Butoxycarbonylamino)-1-fluoro-cyclohexanecarboxylic acid (CAS: 2231665-56-6) is a fluorinated cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. The trans-isomer of this compound is commercially available with a purity of ≥97%, stored at 2–8°C, and transported under ice-pack conditions to ensure stability . Its structural complexity, including stereochemistry and functional groups, makes it valuable in pharmaceutical synthesis, particularly as a building block for bioactive molecules.

Properties

Molecular Formula |

C12H20FNO4 |

|---|---|

Molecular Weight |

261.29 g/mol |

IUPAC Name |

1-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C12H20FNO4/c1-11(2,3)18-10(17)14-8-4-6-12(13,7-5-8)9(15)16/h8H,4-7H2,1-3H3,(H,14,17)(H,15,16) |

InChI Key |

DZQALYALTWCYAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonylamino)-1-fluoro-cyclohexanecarboxylic acid typically involves the protection of an amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorination of the cyclohexane ring can be carried out using electrophilic fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonylamino)-1-fluoro-cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The fluorine atom and Boc-protected amine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(tert-Butoxycarbonylamino)-1-fluoro-cyclohexanecarboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonylamino)-1-fluoro-cyclohexanecarboxylic acid involves the interaction of its functional groups with molecular targets. The Boc group can be cleaved under acidic conditions to release the free amine, which can then interact with biological targets such as enzymes or receptors . The fluorine atom can enhance the compound’s binding affinity and stability by forming strong interactions with target molecules.

Comparison with Similar Compounds

1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

This compound (synthesized in EP 4 374 877 A2) shares the Boc-protected amino and carboxylic acid groups but differs in ring size (cyclopentane vs. cyclohexane) and lacks fluorine.

- Synthetic Implications: The target compound is synthesized via fluorination steps (similar to Reference Examples 87 and 88 in the patent), which are absent in the cyclopentane analog.

- Physicochemical Properties: Fluorine increases electronegativity and metabolic stability compared to non-fluorinated analogs. The cyclohexane ring also enhances lipophilicity relative to cyclopentane derivatives.

1-Amino-4-tert-butylcyclohexanecarboxylic Acid (CAS: 18672-76-9)

This analog lacks both the Boc group and fluorine.

- Functional Group Impact: The absence of Boc protection makes it more reactive under acidic or nucleophilic conditions. The free amino group could enhance solubility in polar solvents but reduce stability during storage.

- Biological Relevance : Fluorine in the target compound may improve membrane permeability and resistance to enzymatic degradation, offering advantages in drug design .

Stereochemical Considerations

The trans-configuration of the target compound (as specified in ) likely influences its spatial arrangement. Cis-isomers, if synthesized, would exhibit different dipole moments and hydrogen-bonding capacities, affecting crystallization or protein binding.

Data Table: Structural and Functional Comparison

Key Research Findings

- Synthetic Accessibility: The target compound’s fluorination step introduces synthetic complexity compared to non-fluorinated analogs, but it enhances bioactivity profiles .

- Stability: Boc protection in the target compound improves shelf-life compared to free amino analogs, which may require stricter storage conditions to prevent degradation .

- Biological Interactions: Fluorine’s electronegativity and steric effects may modulate interactions with enzymes or receptors, a feature absent in cyclopentane or non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.